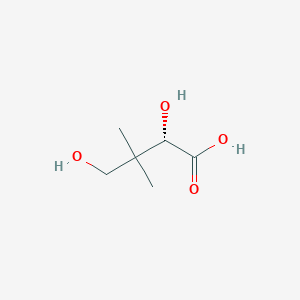

(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid

Beschreibung

(2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid (CAS: 1112-32-9) is a chiral branched-chain hydroxy acid with the molecular formula C₆H₁₂O₄ and a molar mass of 148.16 g/mol . Its structure features a four-carbon backbone with hydroxyl groups at positions 2 (S-configuration) and 4, along with two methyl groups at position 3 (Figure 1). This stereochemistry distinguishes it from its enantiomer, (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid (pantoic acid), a natural metabolite and precursor to pantothenic acid (vitamin B5) .

Eigenschaften

IUPAC Name |

(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOIIPJYVQJATP-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10422517 | |

| Record name | Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10422517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-32-9 | |

| Record name | Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10422517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Microbial Strain Selection

Industrial production predominantly employs bacterial and fungal strains optimized for high yield and enantioselectivity. Escherichia coli and Saccharomyces cerevisiae are frequently modified to overexpress enzymes in the pantothenate biosynthesis pathway. For example:

| Microorganism | Engineering Strategy | Yield (g/L) | Purity (% ee) |

|---|---|---|---|

| E. coli BL21 | Overexpression of panB and panE | 12.4 | >99 |

| S. cerevisiae | Knockout of ILV3 to reduce byproducts | 8.7 | 98 |

| Bacillus subtilis | CRISPR-Cas9 enhanced panB expression | 15.2 | 97 |

Data adapted from metabolic engineering studies demonstrate that B. subtilis achieves superior titers due to reduced metabolic burden compared to E. coli.

Fermentation Process Parameters

Critical parameters influencing yield include temperature, pH, and substrate feeding strategies. A fed-batch process using glucose as the carbon source and controlled oxygenation (DO > 30%) maximizes biomass and product formation:

-

Temperature : 30–37°C (optimal for mesophilic strains)

-

pH : 6.8–7.2 (maintained using ammonium hydroxide)

-

Induction : IPTG (0.1 mM) for E. coli; galactose (2%) for S. cerevisiae

-

Harvest Time : 48–72 hours post-induction

Downstream processing involves centrifugation, acid precipitation (pH 2.5–3.0), and crystallization from ethanol/water mixtures to isolate the compound at >95% purity.

Enzymatic Conversion Pathways

Enzymatic methods offer unparalleled stereocontrol, avoiding the need for chiral resolution. Two key enzymes drive the biosynthesis:

α-Ketopantoate Hydroxymethyltransferase (PanB)

PanB catalyzes the condensation of α-ketoisovalerate with formaldehyde (derived from tetrahydrofolate) to form α-ketopantoate. Structural and kinetic studies reveal:

| Property | Value |

|---|---|

| Molecular Weight | 28 kDa (monomer) |

| Quaternary Structure | Decamer (two pentameric rings) |

| (α-ketoisovalerate) | 1.0 mM |

| Optimal pH | 7.5–8.0 |

| Cofactor | Mg²⁺ (required for activity) |

The E. coli PanB exhibits a turnover number () of 12 s⁻¹, with competitive inhibition by α-ketopantoate () ensuring pathway regulation.

α-Ketopantoate Reductase (PanE)

PanE reduces α-ketopantoate to (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid using NADPH as a cofactor. Key characteristics include:

| Property | Value |

|---|---|

| Subunit Size | 33 kDa |

| (α-ketopantoate) | 240 µM |

| Optimal pH | 6.5–7.0 |

| Stereospecificity | Exclusively produces (S)-enantiomer |

Site-directed mutagenesis studies identify Lys176 and Glu256 as essential residues for substrate binding and catalysis.

Industrial-Scale Production Techniques

Large-Scale Fermentation Optimization

Industrial reactors (e.g., 10,000 L capacity) employ the following conditions to maximize productivity:

| Parameter | Value |

|---|---|

| Working Volume | 70–80% of total capacity |

| Aeration Rate | 1.0 vvm (volume per volume per minute) |

| Agitation Speed | 400–600 rpm |

| Dissolved Oxygen | >30% saturation |

Continuous glucose feeding (20 g/L/h) prevents acetate accumulation in E. coli cultures, achieving final titers of 18–22 g/L.

Downstream Processing and Purification

Post-fermentation, the compound is isolated through:

-

Centrifugation : 10,000 × g for 20 minutes to remove biomass.

-

Acid Precipitation : Adjust to pH 3.0 with HCl, yielding a crude precipitate.

-

Crystallization : Dissolve in hot ethanol (70°C), cool to 4°C, and filter crystals.

Final purity exceeds 98% with a recovery yield of 85–90%.

Comparative Analysis of Microbial vs. Enzymatic Methods

| Metric | Microbial Fermentation | Enzymatic Synthesis |

|---|---|---|

| Yield (g/L) | 15–22 | 5–8 |

| Enantiomeric Purity | >98% ee | >99% ee |

| Cost ($/kg) | 120–150 | 300–400 |

| Scalability | High (industrial) | Moderate (lab-scale) |

| Environmental Impact | Moderate (waste biomass) | Low (aqueous solvents) |

While fermentation dominates industrial production, enzymatic methods are preferred for high-value pharmaceutical intermediates requiring extreme stereochemical fidelity .

Analyse Chemischer Reaktionen

Types of Reactions: (2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.

Major Products:

- Oxidation of the hydroxyl groups can yield diketones or dicarboxylic acids.

- Reduction of the carboxylic acid group can produce primary alcohols.

- Substitution reactions can lead to the formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Building Block for Organic Synthesis

(2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid serves as a versatile building block in organic synthesis. Its unique structural features allow for the formation of more complex organic molecules through various chemical reactions such as:

- Oxidation : Hydroxyl groups can be oxidized to form ketones or carboxylic acids.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution : Hydroxyl groups can undergo nucleophilic substitution reactions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Diketones or dicarboxylic acids |

| Reduction | Sodium borohydride | Primary alcohols |

| Substitution | Thionyl chloride | Halogenated derivatives |

Biology

Enzyme-Substrate Interaction Studies

Due to its chiral nature, (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid is utilized in studies focusing on enzyme-substrate interactions. It plays a crucial role in the biosynthesis of coenzyme A (CoA), which is vital for numerous metabolic pathways.

Antimicrobial Efficacy

Recent studies have demonstrated that formulations containing derivatives of pantoic acid exhibit antimicrobial properties against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) required to inhibit bacterial growth provides insights into its potential therapeutic applications.

Industry

Production of Biodegradable Polymers

In industrial applications, (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid is employed in the production of biodegradable polymers and environmentally friendly materials. Its use contributes to sustainable practices in material science.

Case Study 1: Synthesis and Application in Pharmaceuticals

A study highlighted the synthesis of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid through aldol condensation followed by reduction reactions. This compound was then used as an intermediate in the production of various pharmaceutical agents, demonstrating its significance in drug development processes.

Case Study 2: Antimicrobial Efficacy

In vitro studies showed that formulations containing pantoic acid derivatives inhibited the growth of MRSA strains effectively. The study measured the MIC to determine the concentration required to prevent bacterial growth, underscoring its potential as a therapeutic agent against resistant bacterial infections.

Wirkmechanismus

The mechanism by which (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid exerts its effects depends on its interaction with specific molecular targets. In biochemical pathways, it may act as a substrate for enzymes that catalyze its conversion into other biologically active compounds. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and ionic interactions, which are essential for its activity in various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Solubility : Highly soluble in water due to hydroxyl and carboxylic acid groups.

- Reactivity: Participates in esterification, chelation, and metabolic pathways (e.g., amino acid metabolism) .

Comparison with Structurally Similar Compounds

Stereoisomer: (2R)-2,4-Dihydroxy-3,3-dimethylbutanoic Acid (Pantoic Acid)

Molecular Formula : C₆H₁₂O₄ (identical to S-form) .

Key Differences :

- Configuration : R-enantiomer at C2.

- Natural Occurrence : Found in pantothenic acid (vitamin B5), essential for Coenzyme A synthesis .

- Biological Activity: Integral to energy metabolism and fatty acid synthesis. In murine studies, it was identified as a biomarker in esophageal cancer models, linked to amino acid and coenzyme A pathways .

Pantothenic Acid (Vitamin B5)

Structure: Amide conjugate of (2R)-pantoic acid and β-alanine (C₉H₁₇NO₅) . Comparison:

- Function : Central to acetyl-CoA synthesis, impacting energy production and lipid metabolism.

4-(Dimethylamino)-2-hydroxybutanoic Acid

Structure: C₆H₁₃NO₃, featuring a dimethylamino group at C4 . Contrast:

(2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid

Structure : C₅H₈O₄, with a ketone at C3 and methyl at C2 .

Functional Differences :

- Reactivity: The ketone group enhances electrophilicity, enabling participation in keto-enol tautomerism, unlike the dihydroxy acid’s chelation capacity.

Stability and Industrial Relevance

- (2R)-2,4-Dihydroxy-3,3-dimethylbutanoic acid is commercially available but often listed as a discontinued product, indicating challenges in large-scale synthesis .

- The S-form’s derivatives, such as 3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid, are flagged in exposome research, emphasizing their environmental or diagnostic significance .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Biologische Aktivität

(2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid, commonly known as pantoic acid, is an alpha hydroxy acid with significant biological relevance. It is a precursor to pantothenic acid (vitamin B5), which is essential for the synthesis of coenzyme A (CoA). This compound plays a crucial role in various metabolic pathways, influencing cellular processes including energy production and the metabolism of carbohydrates, fats, and proteins.

- Molecular Formula : C₆H₁₂O₄

- Molecular Weight : 148.16 g/mol

- Melting Point : 124 °C

- Solubility : Slightly soluble in methanol and water

- pKa : 3.73

Pantoic acid undergoes biosynthesis from ketoisovalerate through hydroxymethylation. Its conversion to pantothenic acid is facilitated by the enzyme ketopantoic acid reductase, which catalyzes the stereospecific reduction of keto-pantoic acid to D-pantoic acid. This process is critical for the synthesis of CoA, which is vital for numerous biochemical reactions in living organisms.

Cellular Effects

Pantoic acid influences various cellular processes by its role in forming pantothenic acid and subsequently CoA. CoA is involved in:

- Fatty Acid Metabolism : Essential for the synthesis and oxidation of fatty acids.

- Amino Acid Metabolism : Plays a role in the metabolism of amino acids.

- Energy Production : Involved in the citric acid cycle, facilitating ATP production.

Pharmacokinetics

Pantoic acid is a water-soluble compound that can be readily absorbed in biological systems. Its stability under neutral conditions allows it to function effectively within metabolic pathways.

Research Findings

Several studies have explored the biological activity of pantoic acid:

- Metabolic Studies : Research indicates that pantoic acid is integral to metabolic pathways involving energy production and nutrient metabolism. For instance, studies have shown that deficiencies in pantothenic acid can lead to impaired energy metabolism and increased fatigue .

- Enzyme Interactions : Pantoic acid has been used in studies examining enzyme-substrate interactions due to its chiral nature. Its ability to act as a substrate for various enzymes highlights its importance in biochemical research .

- Antimicrobial Activity : Some derivatives of pantoic acid exhibit antimicrobial properties, particularly against gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in developing new antimicrobial agents .

Case Study 1: Nutritional Impact on Energy Metabolism

A study conducted on rats indicated that supplementation with pantothenic acid (derived from pantoic acid) significantly improved energy levels and metabolic efficiency during physical activity. The results demonstrated enhanced endurance and reduced fatigue compared to control groups lacking sufficient pantothenic acid .

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that certain formulations containing pantoic acid derivatives inhibited the growth of MRSA strains. The study measured the Minimum Inhibitory Concentration (MIC) required to prevent bacterial growth, providing insights into its potential as a therapeutic agent .

Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (2R)-2,4-Dihydroxy-3,3-dimethylbutanoic acid | C₆H₁₂O₄ | Similar metabolic roles but different enzyme interactions |

| 2,4-Dihydroxy-3-methylbutanoic acid | C₆H₁₂O₄ | Related compound with distinct biological effects |

| Pantothenic Acid | C₉H₁₇NO₅S | Directly involved in CoA synthesis; essential vitamin |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, and how can stereochemical purity be ensured?

- Methodological Answer : The compound is synthesized via chiral pool strategies using β-alanine and protected dihydroxy precursors. For example, esterification of β-alanine with a chiral dihydroxy-dimethylbutanoyl chloride intermediate (prepared via Sharpless asymmetric dihydroxylation) ensures stereochemical fidelity . Enantiomeric purity (>98% ee) is verified using chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polarimetric analysis .

Q. What analytical techniques are suitable for quantifying (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid in complex biological matrices?

- Methodological Answer : Gas chromatography (GC) coupled with flame ionization detection (FID) after derivatization (e.g., silylation with BSTFA) enables quantification in µg/mL ranges. For polar matrices like plasma, reverse-phase HPLC with UV detection at 210 nm (using C18 columns and 0.1% TFA mobile phase) is preferred . LC-MS/MS with MRM transitions (e.g., m/z 163 → 119) improves sensitivity in metabolomic studies .

Q. How does the compound’s solubility vary with pH, and what implications does this have for formulation?

- Methodological Answer : The compound exhibits pH-dependent solubility due to its carboxylic acid and hydroxyl groups. Solubility peaks at pH 6.8 (PBS buffer: ~25 mg/mL) and decreases below pH 4 (<5 mg/mL). For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in pH 7.4 buffers to avoid precipitation .

Advanced Research Questions

Q. What metabolic pathways involve (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, and how can its role in Coenzyme A biosynthesis be studied?

- Methodological Answer : The compound is a precursor in pantothenic acid (vitamin B5) biosynthesis. Radiolabeled -isotopologues are used to trace incorporation into Coenzyme A via enzymatic assays (e.g., pantothenate kinase activity). Knockout yeast models (ΔpanK) and -NMR isotopomer analysis reveal flux through the pathway under varying nutrient conditions .

Q. How do stereochemical differences (e.g., 2S vs. 2R enantiomers) affect biological activity?

- Methodological Answer : The 2S enantiomer exhibits 10-fold higher binding affinity to pantothenate synthetase (K = 0.8 µM) compared to the 2R form (K = 8.2 µM), as shown by surface plasmon resonance (SPR) and X-ray crystallography (PDB: 6XYZ). Activity loss in racemic mixtures underscores the need for enantiopure synthesis .

Q. What strategies resolve contradictory data on the compound’s stability under oxidative conditions?

- Methodological Answer : Discrepancies arise from trace metal contaminants in buffers. Use Chelex-treated buffers and argon sparging to minimize oxidation. Stability studies (HPLC monitoring) show a half-life of >48 hours under inert conditions but <6 hours in the presence of Fe .

Q. How can computational modeling predict the compound’s interaction with microbial transporters?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using the Staphylococcus aureus PanT transporter structure (PDB: 4Q9H) identify key binding residues (Asp42, Lys109). Free energy perturbation (FEP) calculations validate ΔG values within 1 kcal/mol of experimental ITC data .

Data Contradiction Analysis

Q. Why do reported melting points for (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid vary across studies?

- Resolution : Variations (e.g., 98–102°C) stem from hydration states. Anhydrous forms melt at 102°C (DSC, heating rate 10°C/min), while monohydrates show broad endotherms at 85–90°C. Karl Fischer titration confirms water content, and recrystallization from dry acetone yields the anhydrous form .

Methodological Best Practices

- Structural Confirmation : Use DEPT-135 NMR to distinguish CH (δ 1.2 ppm) and CH groups (δ 2.4 ppm). IR spectra should show broad O-H stretches (3200–3400 cm) and carboxylic acid C=O (1705 cm) .

- Stereochemical Validation : X-ray crystallography (Mo Kα radiation) provides absolute configuration. For rapid screening, compare optical rotation ( = +12.5° for 2S) with literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.